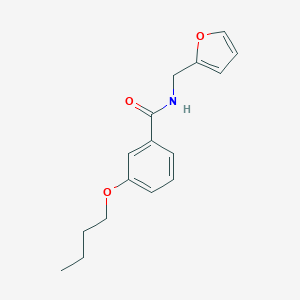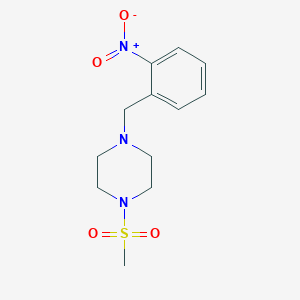![molecular formula C17H30N2O B246133 N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. Memantine is a synthetic compound that was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. It does this by binding to the NMDA receptor, which is a type of glutamate receptor. By blocking the action of glutamate, memantine reduces the excitotoxicity that can occur in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, increase the production of neurotrophic factors, and improve synaptic plasticity. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. In addition, its effects may be dose-dependent, which can make it difficult to compare results between different experiments.
Future Directions
There are a number of future directions for research on memantine. One area of interest is its use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its use in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is interest in developing new compounds that are based on the structure of memantine but have improved pharmacological properties.
Synthesis Methods
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide is synthesized using a multi-step process starting from 1-adamantanecarboxylic acid. The synthesis involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylamine to form the N,N-diethylamide. The final step involves the reaction of the N,N-diethylamide with 1-bromo-3-chloropropane to form N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide has been extensively studied for its use in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, it has been studied for its use in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
Molecular Formula |
C17H30N2O |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-3-19(4-2)6-5-18-16(20)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,3-12H2,1-2H3,(H,18,20) |
InChI Key |
ZCWPLFSPERUBNW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CCN(CC)CCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)


![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)

![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
